molecular formula C17H13ClFN3S B10944946 5-[2-(4-chlorophenyl)cyclopropyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

5-[2-(4-chlorophenyl)cyclopropyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10944946
M. Wt: 345.8 g/mol
InChI Key: WSPYYBNELOKGKD-UHFFFAOYSA-N
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Description

5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a cyclopropyl group, and substituted phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Substitution of Phenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorobenzene and fluorobenzene, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The phenyl groups can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and substituted phenyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-(4-BROMOPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 5-[2-(4-CHLOROPHENYL)CYCLOPROPYL]-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13ClFN3S

Molecular Weight

345.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)cyclopropyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13ClFN3S/c18-11-3-1-10(2-4-11)14-9-15(14)16-20-21-17(23)22(16)13-7-5-12(19)6-8-13/h1-8,14-15H,9H2,(H,21,23)

InChI Key

WSPYYBNELOKGKD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=NNC(=S)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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